molecular formula C20H20N4O4 B7694400 N-(4-acetamidophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(4-acetamidophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7694400
M. Wt: 380.4 g/mol
InChI Key: RWYGQWAPGSSPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AMPP and is a synthetic molecule that is used in a wide range of biochemical and physiological studies.

Mechanism of Action

AMPP inhibits the activity of COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins. This results in a reduction in inflammation.
Biochemical and Physiological Effects:
AMPP has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using AMPP in lab experiments is its ability to inhibit the activity of COX-2, which makes it a potential candidate for the development of anti-inflammatory drugs. However, one of the limitations of using AMPP is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of AMPP in scientific research. One potential application is in the development of anti-inflammatory drugs. AMPP has also been studied for its potential anti-cancer and anti-bacterial properties, which could lead to the development of new treatments for these diseases. In addition, further studies could be conducted to explore the potential use of AMPP in the treatment of other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of AMPP involves the reaction of 4-acetamidophenylhydrazine with 4-methoxybenzoyl chloride to form 4-(4-methoxyphenyl)-3-(4-acetamidophenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 3-bromo-1-(4-methoxyphenyl)propan-1-one to form the final product, N-(4-acetamidophenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide.

Scientific Research Applications

AMPP has been extensively used in scientific research due to its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. AMPP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. This makes AMPP a potential candidate for the development of anti-inflammatory drugs.

properties

IUPAC Name

N-(4-acetamidophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-13(25)21-15-5-7-16(8-6-15)22-18(26)11-12-19-23-20(24-28-19)14-3-9-17(27-2)10-4-14/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYGQWAPGSSPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

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